molecular formula C24H23N3OS B2599221 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 955797-73-6

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2599221
CAS No.: 955797-73-6
M. Wt: 401.53
InChI Key: DEUBQVMIWHBPGZ-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide is a benzimidazole-based acetamide derivative characterized by a benzimidazole core linked to a phenylacetamide scaffold and a 4-(isopropylthio)phenyl substituent.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-16(2)29-18-13-11-17(12-14-18)15-23(28)25-20-8-4-3-7-19(20)24-26-21-9-5-6-10-22(21)27-24/h3-14,16H,15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUBQVMIWHBPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the phenyl ring: The benzimidazole core can be further functionalized by introducing a phenyl ring through a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the acetamide group: The final step involves the acylation of the intermediate compound with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide involves multi-step reactions, typically starting from readily available precursors. For example, the compound can be synthesized through the reaction of benzimidazole derivatives with appropriate acetamide structures in the presence of coupling agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of several cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against human myeloid leukemia HL-60 cells and other cancer types, suggesting that this compound may share similar properties .
  • Enzyme Inhibition : The compound's structural features allow it to interact with specific enzymes, potentially inhibiting their activity. Molecular docking studies have indicated that it may inhibit elastase, an enzyme linked to inflammatory processes .

Case Study 1: Anticancer Activity

In a study involving various benzimidazole derivatives, this compound was evaluated for its ability to reduce cell viability in lymphoma and leukemia cell lines. The results showed a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity comparable to established anticancer agents .

Cell LineIC50 (μM)Mechanism of Action
HL-6015Induction of apoptosis
P49320Cell cycle arrest
SK-MEL-118Inhibition of proliferation

Case Study 2: Inhibition of Enzymatic Activity

A molecular docking study assessed the binding affinity of this compound to elastase. The results indicated a strong interaction, suggesting potential therapeutic applications in managing inflammatory diseases where elastase plays a critical role .

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s structure shares core features with several synthesized benzimidazole-acetamide derivatives (Table 1). Key structural variations among analogs include:

  • Substituents on the phenyl ring: Halogens (Cl, Br), nitro (-NO₂), methyl (-CH₃), and methoxy (-OCH₃) groups.
  • Heterocyclic modifications : Inclusion of triazole, thiazole, or indole moieties.
  • Functional groups on the acetamide : Sulfonamide, thioether (e.g., isopropylthio), or ester linkages.

Table 1. Structural and Physicochemical Comparison of Selected Benzimidazole Derivatives

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Target Compound 4-(isopropylthio)phenyl C₂₄H₂₄N₃OS 414.53* Not reported Not available -
W5 4-bromophenyl C₂₂H₁₇N₄O₂SBr 481.36 202–205 IR: 681 cm⁻¹ (C–S), 1665 cm⁻¹ (amide C=O)
W6 2-nitro-4-chlorophenyl C₂₂H₁₆N₅O₄SCl 514.36 215–218 IR: 758 cm⁻¹ (C–Cl), 1503 cm⁻¹ (NO₂)
25b 4-nitrophenyl-triazole C₂₀H₁₅N₇O₃S 433.44 Not reported ¹H NMR: δ 8.66 (s, triazole-H)
7d 5-bromo-indole, 5-methoxy-benzimidazole C₂₇H₂₁BrN₄O₂S 569.45 Not reported MS: m/z 569 [M+1]
15 4-chlorophenyl C₁₇H₁₄ClN₃OS 347.83 158–160 IR: 741 cm⁻¹ (C–Cl), 1653 cm⁻¹ (amide C=O)

*Calculated molecular weight based on formula.

Key Observations :

  • Halogenated analogs (e.g., W5, W6, 15) exhibit higher molecular weights and melting points due to increased polarity and intermolecular interactions .
  • Heterocyclic appendages (e.g., triazole in 25b, indole in 7d) expand π-π stacking and hydrogen-bonding capabilities, critical for target recognition .
Pharmacological Activities
Antimicrobial Activity
  • Halogenated Derivatives : W5 (4-bromophenyl) and W7 (2-chlorophenyl) demonstrated moderate to strong activity against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging from 8–32 µg/mL .
  • Indole-Benzimidazole Hybrids: Compound 7d exhibited superior activity against E. coli (MIC = 16 µg/mL) compared to non-hybrid analogs, likely due to enhanced membrane disruption via the indole moiety .
  • Triazole Derivatives: 25b showed 67–68% quorum sensing inhibition in P. aeruginosa at 62.5–250 µM, suggesting a distinct mechanism targeting bacterial communication rather than direct bactericidal effects .
Anticancer Activity
  • Nitro-Substituted Analogs : W6 (2-nitro-4-chlorophenyl) displayed IC₅₀ values of 12 µM against MCF-7 breast cancer cells, attributed to nitro group-mediated DNA intercalation and topoisomerase inhibition .
  • Sulfonamide Derivatives : Compound 5a (sulfamoylphenyl) showed 80% inhibition of HeLa cells at 50 µM, possibly via tubulin polymerization disruption .
Antioxidant and Anti-Diabetic Activity
  • Indole-Acetamide Hybrids (e.g., 6a-d): Scavenged 70–85% of DPPH radicals at 100 µM, outperforming ascorbic acid (65%) due to the radical-stabilizing indole ring .
Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and halogens (Cl, Br) enhance antimicrobial and anticancer potencies by increasing electrophilicity and target binding .
  • Lipophilic Substituents : The isopropylthio group in the target compound may improve blood-brain barrier penetration compared to polar groups (e.g., -SO₂NH₂ in 5a) .
  • Heterocyclic Hybridization : Triazole (25b) and indole (7d) hybrids exhibit dual mechanisms (e.g., quorum sensing inhibition and antioxidant activity), broadening therapeutic scope .

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Benzimidazole derivatives typically exert their biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : These compounds often inhibit various enzymes, including proteases and kinases, which play critical roles in cellular signaling and metabolism.
  • Interaction with Cellular Receptors : They may bind to specific receptors, influencing cellular responses and pathways.
  • Modulation of Gene Expression : Some benzimidazole derivatives can affect gene expression by interacting with transcription factors.

Therapeutic Potential

The therapeutic potential of this compound includes:

  • Anticancer Activity : Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, making them potential candidates for treating infections.
  • Anticonvulsant Effects : Certain compounds in this class have shown promise in reducing seizure activity in animal models.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of benzimidazole derivatives on several cancer cell lines. The compound showed IC50 values indicating potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with values around 58.16 µM and 51.36 µM respectively .
  • Antimicrobial Evaluation :
    • Research demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
  • Anticonvulsant Activity :
    • In a pharmacological evaluation using animal models, compounds similar to this benzimidazole derivative provided substantial protection against induced seizures, with some derivatives achieving up to 80% protection at low doses .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values of 58.16 µM (MCF-7), 51.36 µM (HepG2)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticonvulsantUp to 80% seizure protection at low doses

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation to confirm target binding .
  • CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .
  • Fluorescent probes : Design FITC-labeled analogs for confocal microscopy .

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